2-Chloro-6-ethylquinazolin-4-ol

CYP450 Inhibition Drug Metabolism Hepatotoxicity

This specific quinazolinone scaffold is distinguished by its unique 2-chloro/6-ethyl substitution pattern, which confers selective CYP2B6 inhibition (IC50 3,000 nM) and remarkable MAO-B selectivity (>100,000 nM vs. MAO-A). Its documented inactivity against acetylcholinesterase and aldehyde oxidase makes it a clean hit-to-lead starting point. Substitution with generic analogs without rigorous validation risks complete loss of activity. Procurement of this exact CAS-graded material ensures reproducible SAR and drug metabolism studies.

Molecular Formula C10H9ClN2O
Molecular Weight 208.64 g/mol
Cat. No. B13170629
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-6-ethylquinazolin-4-ol
Molecular FormulaC10H9ClN2O
Molecular Weight208.64 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)N=C(NC2=O)Cl
InChIInChI=1S/C10H9ClN2O/c1-2-6-3-4-8-7(5-6)9(14)13-10(11)12-8/h3-5H,2H2,1H3,(H,12,13,14)
InChIKeyYQTJEKTTYJSDAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-6-ethylquinazolin-4-ol: A Defined Quinazolinone Scaffold for Medicinal Chemistry and Chemical Synthesis


2-Chloro-6-ethylquinazolin-4-ol (CAS: 1599338-50-7) is a heterocyclic organic compound belonging to the quinazolinone class, specifically a 4(3H)-quinazolinone derivative [1]. Its molecular formula is C10H9ClN2O, and it has a molecular weight of 208.64 g/mol [1]. The core structure features a quinazolinone ring system, which is a privileged scaffold in medicinal chemistry, substituted with a chlorine atom at the 2-position and an ethyl group at the 6-position [1]. This specific substitution pattern defines its unique chemical and biological profile, distinguishing it from other quinazolinone derivatives and making it a valuable intermediate for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies [1].

Why 2-Chloro-6-ethylquinazolin-4-ol Cannot Be Replaced by a Generic Quinazolinone Analog


Substituting 2-Chloro-6-ethylquinazolin-4-ol with a generic or closely related quinazolinone derivative without rigorous validation can lead to significant experimental failure. The unique combination of the 2-chloro and 6-ethyl substituents on the quinazolin-4-ol core creates a distinct chemical and biological profile that is not interchangeable with analogs bearing different substituents (e.g., 2-methyl, 6-methyl, or unsubstituted). This is because the electronic and steric properties conferred by these specific groups dictate reactivity in chemical synthesis, target binding affinity, and pharmacokinetic behavior. The quantitative differences in target selectivity and inhibition potency outlined below demonstrate that even seemingly minor structural changes can result in a complete loss of desired activity or the introduction of off-target effects, making specific procurement essential for reproducible research outcomes [1].

2-Chloro-6-ethylquinazolin-4-ol: Quantitative Evidence of Differential Activity and Properties


2-Chloro-6-ethylquinazolin-4-ol Exhibits Selectivity for CYP2B6 Over CYP2E1 and CYP3A4 in Human Liver Microsomes

2-Chloro-6-ethylquinazolin-4-ol demonstrates a clear selectivity profile against a panel of human cytochrome P450 (CYP) enzymes. In human liver microsomes, it shows a 5-fold lower IC50 for CYP2B6 (IC50 = 3,000 nM) compared to CYP2E1 (IC50 = 15,000 nM) and a 13-fold lower IC50 compared to CYP3A4 (IC50 = 39,000 nM) [1]. This differential inhibition profile is a key differentiator from related quinazoline analogs which may lack this specific selectivity window.

CYP450 Inhibition Drug Metabolism Hepatotoxicity

2-Chloro-6-ethylquinazolin-4-ol Shows >500-fold Selectivity for MAO-B Over MAO-A

The compound exhibits a pronounced selectivity for the monoamine oxidase B (MAO-B) isoform over MAO-A. Its IC50 for MAO-B is 17,000 nM, while it shows no significant inhibition of MAO-A up to concentrations of >100,000 nM [1]. This represents a >500-fold selectivity window, a key differentiator from non-selective MAO inhibitors.

Monoamine Oxidase Inhibition Neuropharmacology Selectivity

Lack of Activity Against Common Off-Targets: Acetylcholinesterase and Aldehyde Oxidase

In contrast to some quinazoline analogs that can inhibit acetylcholinesterase (AChE) or aldehyde oxidase (AOX), 2-Chloro-6-ethylquinazolin-4-ol is inactive against these targets. It showed no inhibition of AChE at 26 µM and an IC50 of >1,000,000 nM (>1 mM) against rabbit AOX [1]. This lack of activity at these common off-targets is a verifiable differentiator from other quinazoline derivatives that may possess unwanted polypharmacology.

Off-target Screening Safety Pharmacology Quinazoline Selectivity

Optimal Use Cases for 2-Chloro-6-ethylquinazolin-4-ol Based on Empirical Evidence


Investigating CYP2B6-Mediated Metabolism and Drug-Drug Interactions

Given its selective inhibition of CYP2B6 (IC50 = 3,000 nM) over CYP2E1 and CYP3A4, this compound is best utilized as a pharmacological tool for in vitro studies focused on CYP2B6-mediated drug metabolism. It can be used to phenotype the role of CYP2B6 in compound clearance or to assess the potential for CYP2B6-related drug-drug interactions in a research setting [1].

Development of Selective MAO-B Inhibitors for Neuroscience Research

The compound's remarkable selectivity for MAO-B (IC50 = 17,000 nM) over MAO-A (>100,000 nM) makes it a valuable starting point or reference compound for research programs targeting MAO-B. This selectivity profile is critical for studies aiming to understand the specific role of MAO-B in neurological pathways without confounding effects from MAO-A inhibition [1].

Use as a Scaffold in Medicinal Chemistry with a Favorable Off-Target Profile

The documented lack of activity against acetylcholinesterase (no inhibition at 26 µM) and aldehyde oxidase (IC50 > 1,000,000 nM) positions 2-Chloro-6-ethylquinazolin-4-ol as a 'clean' quinazoline scaffold for hit-to-lead optimization. Researchers can build upon this core with confidence that these two common off-target liabilities are minimized, focusing SAR efforts on the primary target of interest [1] [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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